molecular formula C21H21NO4S2 B4559393 Ethyl 4-(5-methylfuran-2-yl)-2-[[2-(4-methylphenyl)sulfanylacetyl]amino]thiophene-3-carboxylate

Ethyl 4-(5-methylfuran-2-yl)-2-[[2-(4-methylphenyl)sulfanylacetyl]amino]thiophene-3-carboxylate

Cat. No.: B4559393
M. Wt: 415.5 g/mol
InChI Key: SLGJQDOOSMQJRB-UHFFFAOYSA-N
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Description

Ethyl 4-(5-methylfuran-2-yl)-2-[[2-(4-methylphenyl)sulfanylacetyl]amino]thiophene-3-carboxylate is a synthetic organic compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(5-methylfuran-2-yl)-2-[[2-(4-methylphenyl)sulfanylacetyl]amino]thiophene-3-carboxylate typically involves multi-step organic reactions. The general synthetic route may include:

    Formation of the Thiophene Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Furan Ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction.

    Attachment of the Sulfanylacetyl Group: This step involves the reaction of the thiophene derivative with a sulfanylacetyl chloride in the presence of a base.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production methods for such complex organic compounds often involve optimization of the synthetic route to improve yield and reduce costs. This may include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(5-methylfuran-2-yl)-2-[[2-(4-methylphenyl)sulfanylacetyl]amino]thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Investigating its potential as a therapeutic agent due to its structural similarity to known bioactive compounds.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of Ethyl 4-(5-methylfuran-2-yl)-2-[[2-(4-methylphenyl)sulfanylacetyl]amino]thiophene-3-carboxylate would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds like thiophene-2-carboxylic acid and thiophene-3-carboxylic acid.

    Furan Derivatives: Compounds like furfural and 2-furoic acid.

    Sulfanylacetyl Derivatives: Compounds like 2-(methylthio)acetic acid.

Uniqueness

Ethyl 4-(5-methylfuran-2-yl)-2-[[2-(4-methylphenyl)sulfanylacetyl]amino]thiophene-3-carboxylate is unique due to its combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

ethyl 4-(5-methylfuran-2-yl)-2-[[2-(4-methylphenyl)sulfanylacetyl]amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO4S2/c1-4-25-21(24)19-16(17-10-7-14(3)26-17)11-28-20(19)22-18(23)12-27-15-8-5-13(2)6-9-15/h5-11H,4,12H2,1-3H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLGJQDOOSMQJRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=C(O2)C)NC(=O)CSC3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 4-(5-methylfuran-2-yl)-2-[[2-(4-methylphenyl)sulfanylacetyl]amino]thiophene-3-carboxylate
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Ethyl 4-(5-methylfuran-2-yl)-2-[[2-(4-methylphenyl)sulfanylacetyl]amino]thiophene-3-carboxylate
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Ethyl 4-(5-methylfuran-2-yl)-2-[[2-(4-methylphenyl)sulfanylacetyl]amino]thiophene-3-carboxylate
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Ethyl 4-(5-methylfuran-2-yl)-2-[[2-(4-methylphenyl)sulfanylacetyl]amino]thiophene-3-carboxylate
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Ethyl 4-(5-methylfuran-2-yl)-2-[[2-(4-methylphenyl)sulfanylacetyl]amino]thiophene-3-carboxylate
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Ethyl 4-(5-methylfuran-2-yl)-2-[[2-(4-methylphenyl)sulfanylacetyl]amino]thiophene-3-carboxylate

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